PDK1 Inhibitory Activity of the Indazole‑Functionalized Derivative Relative to the Unsubstituted Phenyl Analog
In the framework of US8569511B2, the target compound was employed as a key intermediate to generate a substituted indazole‑based PDK1 inhibitor. In a fluorometric PDK1 assay (1 h incubation, Ser/Thr‑07 substrate), the elaborated product exhibited an IC₅₀ of 200 nM (primary screen), 265 nM (LanthaScreen FRET binding assay), and 304 nM (ATP‑depletion assay) [1]. By contrast, the unsubstituted phenyl analog in the same assay series showed IC₅₀ > 10,000 nM, highlighting the critical contribution of the 2‑fluoropyridyl‑4‑carbonyl‑piperidine scaffold to target engagement [1].
| Evidence Dimension | PDK1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 200 nM (fluorometric); 265 nM (FRET binding); 304 nM (ATP depletion) |
| Comparator Or Baseline | Unsubstituted phenyl analog: IC₅₀ > 10,000 nM |
| Quantified Difference | ≥50‑fold improvement in potency |
| Conditions | PDK1 enzymatic assays as described in US8569511B2; primary fluorometric assay, time‑resolved FRET LanthaScreen binding, and ATP‑depletion format |
Why This Matters
Demonstrates that the 2‑fluoropyridyl‑4‑carbonyl‑piperidine motif is not a routine spectator group; its presence directly correlates with a >50‑fold gain in potency, making procurement of the exact scaffold essential for any medicinal‑chemistry program targeting PDK1.
- [1] BindingDB Entry BDBM103920. Data derived from US8569511B2. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=103920 View Source
